

A Comparative Guide to the Plasticizing Efficiency of Cereclor Grades

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cereclor

Cat. No.: B8269983

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the plasticizing efficiency of different **Cereclor** grades, which are chlorinated paraffins commonly used as secondary plasticizers in various polymer formulations, most notably in flexible Polyvinyl Chloride (PVC). Understanding the nuances of each grade is crucial for optimizing material properties such as flexibility, durability, and flame retardancy. This document summarizes key performance indicators, details relevant experimental protocols, and presents logical workflows to aid in the selection of the appropriate **Cereclor** grade for specific research and development applications.

Introduction to Cereclor as a Plasticizer

Cereclor, a trade name for a range of chlorinated paraffins, functions as a secondary plasticizer in PVC and other polymers.^{[1][2][3]} As a secondary plasticizer, it is used in conjunction with primary plasticizers to extend the formulation, reduce cost, and impart specific properties like enhanced flame retardancy and good low-temperature flexibility.^{[2][4]} The plasticizing effect of **Cereclor** is influenced by its carbon chain length and, significantly, its chlorine content.^{[1][2][3]} Different grades of **Cereclor** are characterized by varying degrees of chlorination, which in turn affects their viscosity, compatibility, and overall performance as a plasticizer.^[2]

Comparative Analysis of Cereclor Grades

While direct, publicly available comparative studies with extensive experimental data on the plasticizing efficiency of all **Cereclor** grades are limited, we can infer their relative performance based on their typical physical properties and established principles of polymer science. The following tables summarize the key properties of several common **Cereclor** grades.

Typical Physical Properties of Mid-Chain (C14-C17) Cereclor Grades

Property	Cereclor S40	Cereclor S45	Cereclor S50	Cereclor S52	Cereclor S56
Chlorine Content (%) w/w)	45	45	50	51.7	55.75
Viscosity at 25°C (cps)	-212	300 (SUS at 100°F)	-1104	1441 (SUS at 100°F)	7058 (SUS at 100°F)
Density at 25°C (g/ml)	1.17	1.17	-	1.26	1.31
Pour Point (°F)	-19	-19	-15°C	15.5	26.5

Note: Data compiled from various technical data sheets.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#) Viscosity values are presented as reported in the sources; direct conversion between SUS and cps can be complex.

Interpreting the Data for Plasticizing Efficiency

The efficiency of a plasticizer is its ability to impart flexibility to a polymer. This is typically evaluated by measuring the reduction in hardness and the increase in elongation at break of the plasticized material.

- Chlorine Content and Compatibility: Higher chlorine content generally leads to increased polarity, which can affect compatibility with the PVC matrix. While chlorinated paraffins are generally compatible with PVC, significant variations in chlorine content can influence the overall performance.[\[2\]](#)

- Viscosity and Processing: Higher viscosity grades, such as **Cereclor** S56, can influence the processing characteristics of the PVC compound.
- Hardness: It is generally expected that for the same concentration in a PVC formulation, a lower viscosity and lower chlorine content chlorinated paraffin will result in a softer compound (lower Shore hardness). Therefore, **Cereclor** S40 and S45 would be expected to provide greater softening efficiency compared to S52 and S56. One source suggests that to achieve the same hardness when replacing a primary plasticizer like DOP, approximately 1.5 parts of a 51-52% chlorine-containing chlorinated paraffin are needed for every 1 part of DOP.^[2]
- Tensile Strength and Elongation: The addition of a plasticizer typically reduces tensile strength and increases the elongation at break.^[3] The extent of this effect will vary between the different **Cereclor** grades. Grades that are more efficient at softening the PVC (e.g., S40, S45) would be expected to lead to a greater reduction in tensile strength and a more significant increase in elongation at break compared to the higher chlorine content, higher viscosity grades.

Experimental Protocols for Evaluating Plasticizing Efficiency

To quantitatively compare the plasticizing efficiency of different **Cereclor** grades, a consistent experimental approach is necessary. The following are standard methodologies used in the industry.

Sample Preparation

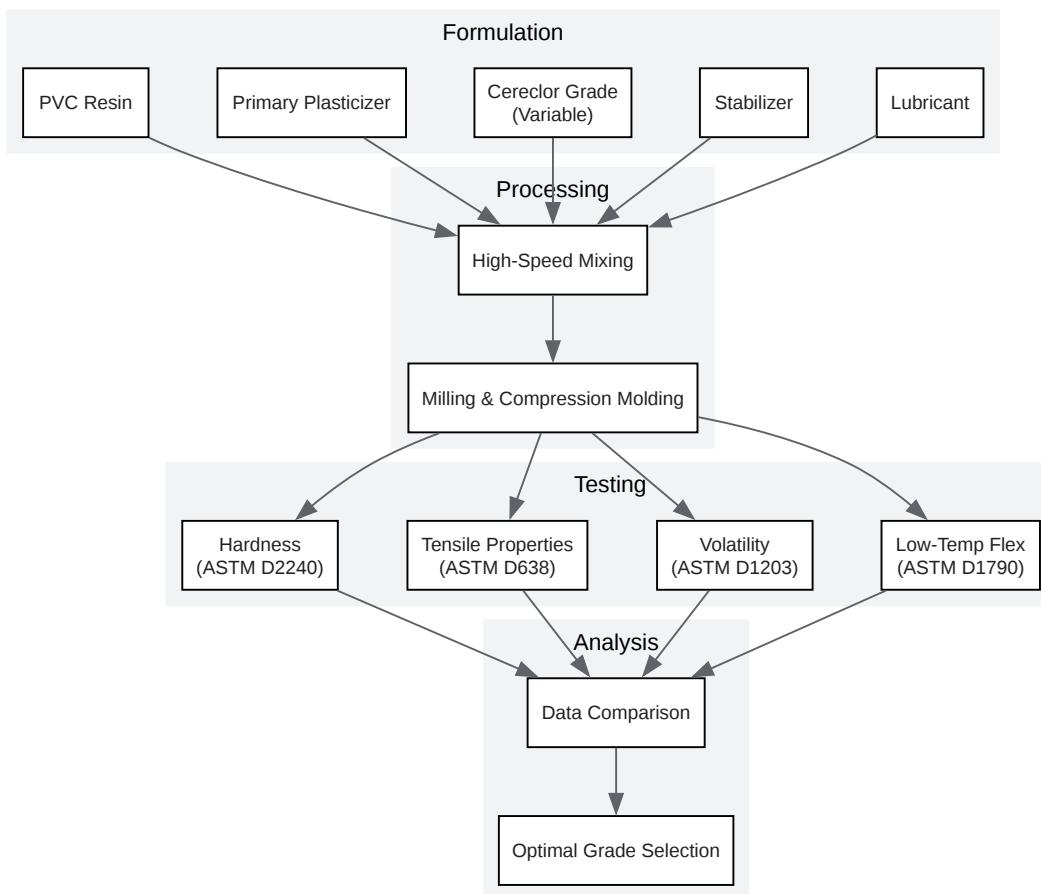
A standardized PVC formulation should be used, varying only the type and/or concentration of the **Cereclor** grade. A typical formulation would include:

- PVC Resin (e.g., K-value 65-70 for flexible applications)^[9]
- Primary Plasticizer (e.g., DOP, DINP)
- **Cereclor** Grade (at various concentrations)
- Heat Stabilizer

- Lubricants

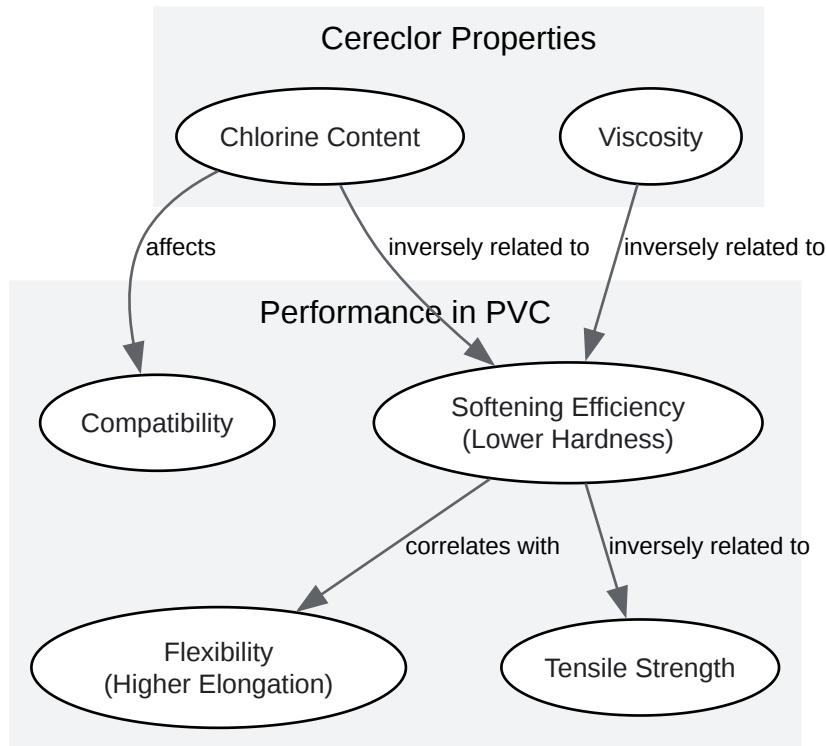
The components are typically mixed in a high-speed mixer to ensure a uniform, dry blend.[\[9\]](#) The blend is then processed, for example, by milling and compression molding, to produce test specimens of a standardized thickness.

Key Experiments


- Hardness Measurement (ASTM D2240):
 - Objective: To determine the indentation hardness of the plasticized PVC.
 - Methodology: A durometer (typically Shore A for flexible PVC) is used to measure the resistance of the material to indentation under a specified force. The specimen is placed on a flat, hard surface, and the durometer is pressed firmly against it. The reading is taken after a specified time (e.g., 15 seconds). Multiple readings are taken at different points on the specimen and averaged.
- Tensile Properties (ASTM D638):
 - Objective: To measure the tensile strength, elongation at break, and modulus of the plasticized PVC.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)
 - Methodology: Dumbbell-shaped test specimens are cut from the molded sheets.[\[10\]](#) These specimens are then placed in the grips of a universal testing machine. The machine pulls the specimen at a constant rate of crosshead movement until it fractures.[\[11\]](#)[\[13\]](#) The force and elongation are continuously recorded.
 - Tensile Strength: The maximum stress the material can withstand before breaking.
 - Elongation at Break: The percentage increase in length that the material undergoes before breaking.
 - Modulus of Elasticity: A measure of the material's stiffness.
- Volatility (ASTM D1203):
 - Objective: To determine the loss of plasticizer due to evaporation.

- Methodology: A weighed sample of the plasticized PVC is placed in an oven at a specified temperature (e.g., 70°C) for a specified time (e.g., 24 hours). The sample is then reweighed, and the percentage weight loss is calculated.
- Low-Temperature Flexibility (ASTM D1790):
 - Objective: To assess the material's ability to remain flexible at low temperatures.
 - Methodology: A specimen is cooled to a specified low temperature and then subjected to a bending or impact test to see if it cracks or breaks.

Visualizing the Workflow


The following diagrams illustrate the logical flow of selecting and evaluating **Cereclor** grades for a specific application.

Experimental Workflow for Cereclor Evaluation

[Click to download full resolution via product page](#)

Caption: Workflow for evaluating **Cereclor** plasticizing efficiency.

Logical Relationships in Plasticizer Performance

[Click to download full resolution via product page](#)

Caption: Key factors influencing **Cereclor** performance in PVC.

Conclusion

The selection of an appropriate **Cereclor** grade is a critical step in the formulation of flexible PVC and other polymers. While a comprehensive, direct comparison of the plasticizing efficiency with extensive experimental data is not readily available in public literature, an understanding of the key physical properties of each grade allows for an informed selection process. Generally, grades with lower chlorine content and lower viscosity, such as **Cereclor** S40 and S45, are expected to offer higher softening efficiency. Conversely, grades with higher chlorine content, like **Cereclor** S52 and S56, may be chosen for applications where properties other than maximum flexibility, such as flame retardancy, are a priority. For definitive selection,

it is recommended that researchers and developers conduct their own comparative studies using the standardized experimental protocols outlined in this guide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. thesuntek.com [thesuntek.com]
- 2. kanademy.com [kanademy.com]
- 3. atamankimya.com [atamankimya.com]
- 4. nbinno.com [nbinno.com]
- 5. Cereclor S40 | Coatings, Adhesives, Sealants and PVC Applications | Plasticizer [tri-iso.com]
- 6. Cereclor S50 | Coatings, Adhesives, Sealants and PVC Applications | Plasticizer [tri-iso.com]
- 7. Cereclor S52 | Coatings, Adhesives, Sealants and PVC Applications | Flame Retard [tri-iso.com]
- 8. tri-iso.com [tri-iso.com]
- 9. indianvinylcouncil.com [indianvinylcouncil.com]
- 10. borgoltz.aoe.vt.edu [borgoltz.aoe.vt.edu]
- 11. ASTM D638 Standard Test Method for Tensile Properties of Plastics [ssi.shimadzu.com]
- 12. zwickroell.com [zwickroell.com]
- 13. infinitalab.com [infinitalab.com]
- To cite this document: BenchChem. [A Comparative Guide to the Plasticizing Efficiency of Cereclor Grades]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8269983#comparing-the-plasticizing-efficiency-of-different-cereclor-grades>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com